(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

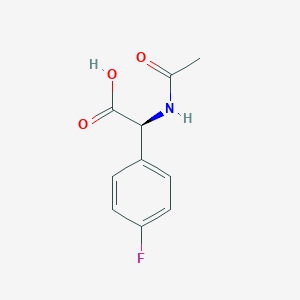

(2S)-2-acetamido-2-(4-fluorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTADRWBVNKKSJ-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=C(C=C1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C1=CC=C(C=C1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650617 |

Source

|

| Record name | (2S)-Acetamido(4-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136815-01-5 |

Source

|

| Record name | (2S)-Acetamido(4-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (S)-2-Acetamido-2-(4-fluorophenyl)acetic Acid

Introduction

(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid, a derivative of the non-proteinogenic amino acid 4-fluorophenylglycine, represents a vital chiral building block in modern medicinal chemistry. The incorporation of fluorine into pharmacologically active molecules can significantly modulate key properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, robust and efficient access to enantiomerically pure fluorinated amino acid derivatives is of paramount importance for the development of novel therapeutics.

This technical guide provides an in-depth, field-proven protocol for the synthesis of this compound. Departing from a rigid template, this document is structured to provide a logical and practical workflow, beginning with the construction of the racemic parent compound, followed by a highly selective enzymatic resolution to isolate the desired (S)-enantiomer. This approach combines classical organic synthesis with modern biocatalysis, offering a reliable and scalable pathway for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and provide guidance on the characterization of the final product.

Part 1: Synthesis of Racemic (±)-2-Acetamido-2-(4-fluorophenyl)acetic Acid

Principle and Rationale

The initial strategic objective is the efficient synthesis of the racemic target molecule. A well-established and highly reliable route is the Erlenmeyer-Plöchl reaction, which proceeds through an azlactone intermediate. This method begins with the condensation of 4-fluorobenzaldehyde with N-acetylglycine in the presence of acetic anhydride and a mild base like sodium acetate. The resulting azlactone is subsequently hydrolyzed to yield (Z)-2-acetamido-2-(4-fluorophenyl)acrylic acid. The final step involves the reduction of the carbon-carbon double bond to afford the racemic N-acetyl amino acid. This classical approach is favored for its high yields and use of readily available starting materials.

Reaction Workflow

Caption: Workflow for the enzymatic resolution and final product synthesis.

Detailed Experimental Protocol

Step 2a: Enzymatic Hydrolysis

-

Suspend the racemic (±)-2-Acetamido-2-(4-fluorophenyl)acetic acid (10.0 g, 47.3 mmol) in 400 mL of deionized water.

-

Adjust the pH to 7.5-8.0 by the careful addition of 1 M lithium hydroxide (LiOH) solution. Ensure all the solid dissolves.

-

Add Acylase I from Aspergillus sp. (e.g., 100 mg, ~3000 units).

-

Incubate the mixture at 37°C with gentle stirring for 24-48 hours. Monitor the progress of the reaction by checking the optical rotation or by chiral HPLC. The reaction is complete when the optical rotation stabilizes, indicating ~50% hydrolysis.

Step 2b: Separation of Enantiomers

-

After the reaction is complete, add activated charcoal (1 g) to the solution and stir for 15 minutes to adsorb the enzyme.

-

Filter the mixture through a pad of Celite to remove the charcoal and denatured enzyme.

-

Transfer the clear filtrate to a beaker and cool in an ice bath. Carefully acidify the solution to pH 2 with 6 M HCl. A precipitate of the unreacted (R)-enantiomer will form.

-

Stir the suspension in the ice bath for 30 minutes, then collect the precipitated (R)-2-Acetamido-2-(4-fluorophenyl)acetic acid by vacuum filtration. This enantiomer can be racemized and recycled if desired.

-

Transfer the filtrate, which now contains the (S)-4-fluorophenylglycine hydrochloride, to a round-bottom flask and concentrate under reduced pressure to a volume of about 50 mL. The free amino acid salt will precipitate.

-

Collect the (S)-4-fluorophenylglycine hydrochloride by filtration and dry under vacuum.

Step 2c: Re-Acetylation to Obtain the Final Product

-

Dissolve the dried (S)-4-fluorophenylglycine hydrochloride (approx. 23.6 mmol) in 100 mL of water and cool in an ice bath.

-

While stirring vigorously, add acetic anhydride (5.0 mL, 53 mmol). Simultaneously, add 2 M NaOH solution dropwise to maintain the pH between 8 and 9.

-

Continue stirring in the ice bath for 1 hour after the addition is complete.

-

After the reaction, carefully acidify the solution to pH 2 with concentrated HCl. A white precipitate of this compound will form.

-

Collect the final product by vacuum filtration, wash with copious amounts of ice-cold water, and dry under vacuum at 60°C.

Part 3: Characterization and Quality Control

Verifying the identity, purity, and enantiomeric excess of the final product is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques should be employed.

Data Presentation: Expected Analytical Results

| Parameter | Method | Expected Result |

| Structure | ¹H NMR (DMSO-d₆) | δ ~12.8 (s, 1H, COOH), ~8.4 (d, 1H, NH), ~7.4 (m, 2H, Ar-H), ~7.2 (m, 2H, Ar-H), ~5.3 (d, 1H, α-CH), ~1.9 (s, 3H, CH₃) |

| ¹⁹F NMR (DMSO-d₆) | A singlet or multiplet around -114 to -116 ppm is expected. | |

| Molecular Weight | ESI-MS | [M-H]⁻ expected at m/z 210.07 |

| Enantiomeric Excess | Chiral HPLC | >99% ee. The (S)-enantiomer should be the major peak, with the (R)-enantiomer below 0.5%. |

| Melting Point | Mel-Temp | Specific to the crystalline form, but should be sharp and consistent with literature values for the pure enantiomer. |

Field Insights & Authoritative Grounding

The choice of enzymatic resolution over classical diastereomeric crystallization is a deliberate one rooted in efficiency and elegance. While diastereomeric salt formation with chiral bases is a valid strategy, it often requires extensive screening of resolving agents and solvents, and the separation can be laborious. Biocatalytic resolution, as detailed here, offers unparalleled selectivity under very mild conditions, minimizing the risk of side reactions or racemization. The key to a successful enzymatic resolution is maintaining strict pH control, as the enzyme's activity is highly pH-dependent. The final re-acetylation is a standard procedure, but careful pH management is again crucial to ensure complete reaction without hydrolysis of the desired amide bond.

Conclusion

This guide presents a robust, reliable, and scalable protocol for the synthesis of enantiomerically pure this compound. By combining a classical racemic synthesis with a highly selective enzymatic resolution, this methodology provides a practical pathway for obtaining this valuable chiral building block. The detailed step-by-step instructions, coupled with insights into the underlying chemical principles and rigorous analytical validation, equip researchers and drug development professionals with a comprehensive and trustworthy resource for their synthetic endeavors.

References

-

Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908. Available at: [Link]

-

O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 621–630. Available at: [Link]

- Michi, K., & Nonaka, H. (1954). Enzymatic Resolution of Racemic Amino Acids: Part V. Preparation of l-and d-Isomers of Tryptophan, Leucine and Alan

An In-Depth Technical Guide to the Physicochemical Properties of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid is a chiral, fluorinated N-acetylated amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development. The incorporation of a fluorine atom on the phenyl ring can profoundly influence the molecule's metabolic stability, lipophilicity, and binding interactions, making a thorough understanding of its physicochemical properties essential for its advancement as a potential therapeutic agent.[1][2][3] This guide provides a comprehensive overview of the key physicochemical attributes of this compound, detailing the theoretical underpinnings and practical experimental protocols for their determination. While specific experimental data for this compound is not widely available in public literature, this document synthesizes information from structurally analogous compounds and established analytical methodologies to present a robust framework for its characterization.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a candidate molecule from discovery to a viable drug product is intricately linked to its physicochemical properties. These characteristics govern a drug's absorption, distribution, metabolism, and excretion (ADME), as well as its formulation and stability.[1] For a molecule like this compound, which possesses chirality, an aromatic system, a carboxylic acid group, and an amide linkage, a detailed physicochemical profile is paramount for predicting its in vivo behavior and for guiding formulation strategies. The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and modulate pKa and lipophilicity.[2][3]

This guide will delve into the critical physicochemical parameters for this compound, providing not just the "what," but the "why" and "how" of their determination.

Molecular Structure and Basic Properties

A foundational understanding of the molecule's structure is the first step in its characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀FNO₃ | [3] |

| Molecular Weight | 211.19 g/mol | [3] |

| CAS Number | 136815-01-5 | [3] |

| Chirality | (S)-enantiomer | [3] |

| Computed LogP | 1.0875 | [3] |

| Topological Polar Surface Area (TPSA) | 66.4 Ų | [3] |

Melting Point: A Key Indicator of Purity and Stability

The melting point of a crystalline solid is a critical physical property that provides insights into its purity and the strength of its crystal lattice. Pure compounds typically exhibit a sharp melting range.

Experimental Protocol: Capillary Melting Point Determination

A standard and widely accepted method for determining the melting point is the capillary method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and in a fine powdered form.

-

Capillary Loading: Introduce the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.

-

For a more accurate determination, heat the sample at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Expected Observations: Based on structurally similar compounds like N-Acetyl-4-fluorophenylalanine (melting point 150-153 °C), a relatively high melting point can be anticipated due to the presence of hydrogen bonding opportunities from the carboxylic acid and amide groups, as well as potential π-stacking of the aromatic rings.[4]

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a crucial determinant of a drug's oral bioavailability. For a compound to be absorbed, it must first dissolve in the gastrointestinal fluids.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

pH buffers (e.g., pH 1.2, 4.5, and 7.4 to simulate gastric and intestinal conditions)

-

Incubator shaker

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to vials containing the different pH buffers.

-

Equilibration: Place the vials in an incubator shaker at a controlled temperature (typically 37 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Analysis: Carefully remove an aliquot of the supernatant, filter it, and determine the concentration of the dissolved compound using a validated HPLC-UV method.

Expected Solubility Profile: As a carboxylic acid, the aqueous solubility of this compound is expected to be pH-dependent. At low pH (below its pKa), the carboxylic acid will be protonated and less soluble. As the pH increases above the pKa, the carboxylic acid will deprotonate to the more soluble carboxylate form, leading to an increase in solubility.

Acidity Constant (pKa): Understanding Ionization Behavior

The pKa is the pH at which a molecule is 50% ionized. For an acidic compound like this compound, the pKa of the carboxylic acid group will dictate its charge state at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a precise and common method for determining the pKa of ionizable compounds.[1][4][5][6]

Apparatus:

-

Potentiometer with a calibrated pH electrode

-

Burette

-

Stir plate and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titration: While stirring, incrementally add the standardized NaOH solution from the burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the buffer region on the titration curve.[1][5]

Expected pKa: The pKa of the carboxylic acid group is expected to be in the acidic range. For comparison, the pKa of the related compound p-Fluorophenylacetic acid is approximately 4.26.[7] The presence of the electron-withdrawing acetamido group at the alpha-position may slightly influence the acidity.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: Signals corresponding to the protons on the 4-fluorophenyl ring are expected in the aromatic region (typically δ 7.0-7.5 ppm). The fluorine substitution will result in characteristic splitting patterns.

-

Alpha-Proton: The proton on the chiral carbon (α-carbon) will likely appear as a doublet or multiplet, coupled to the adjacent NH proton.

-

Amide Proton: The NH proton of the acetamido group will appear as a doublet, coupled to the α-proton. Its chemical shift can be concentration and solvent-dependent.

-

Acetyl Protons: The methyl protons of the acetyl group will appear as a sharp singlet.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift (often >10 ppm), and its presence may be confirmed by D₂O exchange.

¹³C NMR:

-

Carbonyl Carbons: Two distinct signals are expected for the carboxylic acid and amide carbonyl carbons.

-

Aromatic Carbons: Signals for the carbons of the fluorophenyl ring will be observed, with the carbon directly attached to the fluorine showing a characteristic large coupling constant (¹JCF).

-

Alpha-Carbon: The signal for the chiral carbon.

-

Acetyl Carbon: The methyl carbon of the acetyl group.

¹⁹F NMR:

-

A single resonance is expected for the fluorine atom on the phenyl ring, providing a sensitive probe of the molecule's electronic environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide confirmation of the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[8][9]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[8][9]

-

C=O Stretch (Amide): A strong absorption band typically in the range of 1630-1680 cm⁻¹ (Amide I band).

-

N-H Stretch (Amide): A moderate absorption band around 3300 cm⁻¹.

-

C-F Stretch: A strong absorption in the fingerprint region, typically around 1250-1000 cm⁻¹.

Visualization of Experimental Workflows

Workflow for pKa Determination by Potentiometric Titration

Caption: Shake-flask solubility workflow.

Conclusion and Future Directions

For researchers and drug development professionals, the next critical step is the empirical determination of these properties. The resulting data will be invaluable for building predictive models of the compound's ADME profile, guiding formulation development to ensure optimal delivery and bioavailability, and ultimately, unlocking its full therapeutic potential. The interplay of its chiral nature, aromatic system, and fluorine substitution makes this compound a compelling candidate for further investigation, and a robust physicochemical dataset is the cornerstone of that endeavor.

References

- Babic, S., Horvat, A. J. M., Pavlovic, D. M., & Kastelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.

- Manallack, D. T. (2007). The pKa distribution of drugs: application to drug discovery. Perspectives in Medicinal Chemistry, 1, 25-38.

- Krishna, G., Kenniston, J. A., & Black, H. S. (1971). N-acetyl-L-phenylalanine-p-nitroanilide as a substrate for chymotrypsin. Analytical Biochemistry, 41(1), 22-29.

- Saeed, A., Shabir, G., & Albericio, F. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.

-

Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]

- World Health Organization. (2006). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. In WHO Expert Committee on Specifications for Pharmaceutical Preparations, fortieth report (Annex 8).

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Spectrabase. (n.d.). (4-Fluorophenyl)acetic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

Sources

- 1. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

- 5. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020) [hmdb.ca]

- 7. p-Fluorophenylacetic acid(405-50-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

An In-Depth Technical Guide to (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid

CAS Number: 136815-01-5

This technical guide provides a comprehensive overview of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid, a chiral building block of significant interest in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and potential applications.

Introduction: The Significance of Chiral Fluorinated Phenylglycine Derivatives

This compound belongs to the class of N-acetylated alpha-amino acids. Its structure, featuring a stereogenic center and a fluorine-substituted aromatic ring, makes it a valuable synthon in medicinal chemistry. The introduction of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets[1]. The specific (S)-enantiomer is often the biologically active form, underscoring the critical need for stereoselective synthesis and robust analytical methods to ensure enantiomeric purity.

This guide will delve into the core aspects of this compound, providing a scientific narrative that explains the rationale behind synthetic strategies and analytical methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 136815-01-5 | [2] |

| Molecular Formula | C₁₀H₁₀FNO₃ | [2] |

| Molecular Weight | 211.19 g/mol | [2] |

| Purity | ≥97% (Commercially available) | [2] |

| Topological Polar Surface Area (TPSA) | 66.4 Ų | [2] |

| LogP | 1.0875 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 3 | [2] |

Synthesis and Chiral Resolution: Pathways to Enantiopurity

The synthesis of enantiomerically pure this compound is a critical step in its utilization as a pharmaceutical intermediate. The most logical and established approach involves the preparation of the racemic amino acid precursor, followed by chiral resolution and subsequent acetylation. An alternative and often more efficient strategy is the enzymatic kinetic resolution of the racemic N-acetylated compound.

Synthesis of Racemic 2-Amino-2-(4-fluorophenyl)acetic acid

The synthesis of the racemic amino acid can be achieved through various established methods, such as the Strecker synthesis or the Bucherer-Bergs reaction, starting from 4-fluorobenzaldehyde.

Chiral Resolution of 2-Amino-2-(4-fluorophenyl)acetic acid

The separation of the enantiomers of 2-amino-2-(4-fluorophenyl)acetic acid can be accomplished through several techniques:

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent, such as a chiral acid or base, to form diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer is then liberated from the purified diastereomeric salt.

-

Enzymatic Resolution: Enzymes, particularly lipases and proteases, can exhibit high stereoselectivity. In the context of amino acids, enzymatic kinetic resolution is a powerful tool. For instance, a protease from Bacillus sp. has been used for the selective hydrolysis of N-acetylated difluorinated phenylalanine derivatives to separate the enantiomers[3].

Proposed Protocol for Enzymatic Kinetic Resolution of N-acetyl-DL-(4-fluorophenyl)glycine

This protocol is based on established enzymatic resolution methods for similar N-acetylated amino acids[4].

Workflow for Enzymatic Resolution

Caption: Enzymatic resolution of N-acetyl-DL-(4-fluorophenyl)glycine.

Step-by-Step Methodology:

-

Esterification of Racemic N-acetyl-(4-fluorophenyl)glycine:

-

Suspend racemic N-acetyl-(4-fluorophenyl)glycine in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) and reflux the mixture until the reaction is complete (monitored by TLC or HPLC).

-

Neutralize the reaction mixture and remove the solvent under reduced pressure.

-

Extract the ester with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the racemic methyl ester.

-

-

Enzymatic Hydrolysis:

-

Dissolve the racemic N-acetyl-(4-fluorophenyl)glycine methyl ester in a biphasic system of a phosphate buffer (pH 7.0) and a co-solvent like tert-butanol.

-

Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B).

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by measuring the consumption of a base (e.g., NaOH) to maintain a constant pH, or by chiral HPLC.

-

The enzyme will selectively hydrolyze the (S)-ester to the corresponding (S)-acid.

-

-

Work-up and Separation:

-

Once approximately 50% conversion is reached, filter off the immobilized enzyme for reuse.

-

Acidify the aqueous phase to pH 2-3 with dilute HCl.

-

Extract the unreacted (R)-ester with an organic solvent (e.g., ethyl acetate).

-

The aqueous phase now contains the desired (S)-acid. Extract the (S)-acid with a suitable organic solvent.

-

Dry the organic extracts containing the (S)-acid over anhydrous sodium sulfate and evaporate the solvent to yield the final product.

-

Causality behind Experimental Choices:

-

Esterification: The enzymatic resolution is often more efficient and selective on the ester derivative compared to the free acid.

-

Immobilized Enzyme: Using an immobilized enzyme simplifies the work-up process as it can be easily removed from the reaction mixture by filtration and potentially reused, making the process more cost-effective and sustainable.

-

pH Control: Maintaining a constant pH is crucial for optimal enzyme activity and stability. The hydrolysis of the ester releases an acid, which, if not neutralized, can lower the pH and inhibit or denature the enzyme.

Analytical Characterization

Robust analytical methods are essential to confirm the identity, purity, and enantiomeric excess of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with cellulose or amylose, are particularly effective for the separation of a wide range of racemates, including N-acylated amino acids.

Proposed HPLC Method for Enantiomeric Purity Analysis:

| Parameter | Condition | Rationale |

| Column | Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm) | These polysaccharide-based CSPs are known for their broad enantioselectivity for N-acylated amino acids. |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v) | A normal-phase mobile phase often provides good resolution for this class of compounds. Trifluoroacetic acid is added to suppress the ionization of the carboxylic acid group and improve peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 25 °C | Room temperature is a common starting point for method development. |

| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance. |

Workflow for Chiral HPLC Analysis

Caption: Workflow for chiral HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. While standard ¹H and ¹³C NMR will confirm the overall structure, chiral solvating agents or chiral lanthanide shift reagents can be used to differentiate the enantiomers in an NMR experiment.

Expected ¹H and ¹³C NMR Spectral Data (Predicted):

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~1.9 | s | -COCH₃ |

| ¹H | ~5.4 | d | -CH(NH)- |

| ¹H | ~7.0-7.3 | m | Aromatic protons |

| ¹H | ~8.0 | d | -NH- |

| ¹H | ~10-12 | br s | -COOH |

| ¹³C | ~23 | -COCH₃ | |

| ¹³C | ~57 | -CH(NH)- | |

| ¹³C | ~115-135 | Aromatic carbons | |

| ¹³C | ~162 (d, J≈245 Hz) | C-F | |

| ¹³C | ~170 | -CONH- | |

| ¹³C | ~173 | -COOH |

Note: Predicted shifts are based on typical values for similar structures and may vary.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule.

Expected Mass Spectrum Data:

-

ESI-MS (-ve mode): [M-H]⁻ at m/z 210.06

-

High-Resolution MS (HRMS): Calculated for C₁₀H₉FNO₃ ([M-H]⁻): 210.0566, Found: [Value to be determined experimentally]

Applications in Drug Development

This compound is a valuable chiral building block for the synthesis of more complex pharmaceutical compounds. Its utility stems from the presence of multiple functional groups that can be further modified.

While a specific blockbuster drug synthesized directly from this intermediate is not prominently documented in publicly available literature, its structural motifs are present in various biologically active molecules. For instance, fluorinated phenylacetic acids are key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents[1]. The N-acetylated amino acid structure is a common feature in peptidomimetics and other small molecule inhibitors.

The development of efficient synthetic routes to enantiomerically pure compounds like this compound is a critical enabler for the discovery and development of new chiral drugs.

Conclusion

This compound is a chiral synthon with significant potential in pharmaceutical research and development. This guide has provided a comprehensive overview of its properties, synthesis, and analytical characterization. The proposed protocols for enzymatic resolution and chiral HPLC analysis offer a robust framework for obtaining and verifying the enantiomeric purity of this valuable intermediate. As the demand for enantiopure fluorinated compounds in drug discovery continues to grow, the importance of well-characterized building blocks like this compound will undoubtedly increase.

References

-

Schulze, B., & de Vries, J. G. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1194–1223. [Link]

- Carney, J. R., & Gupton, B. F. (1994). Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins. U.S.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents [patents.google.com]

Spectroscopic Characterization of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid: A Technical Guide

Introduction

(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid is a chiral non-proteinogenic amino acid derivative. Its structure, featuring a stereocenter, an aromatic fluorine substituent, an acetamido group, and a carboxylic acid, makes it a compound of interest in medicinal chemistry and drug development. The incorporation of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough structural elucidation and confirmation using modern spectroscopic techniques are paramount for its application in research and development.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data provides unambiguous confirmation of the compound's molecular structure.

Molecular Structure and Key Features

The structural integrity of this compound is confirmed through a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, which, when combined, offers a comprehensive and validated molecular profile.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | COOH |

| ~8.5 | d | 1H | NH |

| ~7.4 | m | 2H | Ar-H (ortho to F) |

| ~7.2 | m | 2H | Ar-H (meta to F) |

| ~5.4 | d | 1H | α-H |

| ~1.9 | s | 3H | CH₃ |

Interpretation:

-

Carboxylic Acid Proton (COOH): A broad singlet is anticipated at a downfield chemical shift (~12.5 ppm) due to the acidic nature of the proton and hydrogen bonding.

-

Amide Proton (NH): The amide proton is expected to appear as a doublet around 8.5 ppm, with coupling to the adjacent α-proton.

-

Aromatic Protons (Ar-H): The 4-fluorophenyl group will exhibit two sets of multiplets corresponding to the protons ortho and meta to the fluorine atom. The protons ortho to the fluorine will likely be further downfield due to the electron-withdrawing nature of the fluorine.

-

Alpha-Proton (α-H): This proton, being adjacent to the aromatic ring, the nitrogen, and the carboxylic acid group, is expected to resonate as a doublet around 5.4 ppm, coupled with the amide proton.

-

Methyl Protons (CH₃): The three protons of the acetyl group are chemically equivalent and will appear as a sharp singlet at approximately 1.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | COOH |

| ~169 | C=O (amide) |

| ~162 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~134 (d, ⁴JCF ≈ 3 Hz) | C-Cα |

| ~129 (d, ³JCF ≈ 8 Hz) | Ar-C (ortho to F) |

| ~115 (d, ²JCF ≈ 21 Hz) | Ar-C (meta to F) |

| ~56 | Cα |

| ~22 | CH₃ |

Interpretation:

-

Carbonyl Carbons: The carboxylic acid and amide carbonyl carbons are expected at the downfield end of the spectrum, around 172 ppm and 169 ppm, respectively.

-

Aromatic Carbons: The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF) of approximately 245 Hz. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom.

-

Alpha-Carbon (Cα): The chiral carbon is expected to appear around 56 ppm.

-

Methyl Carbon (CH₃): The methyl carbon of the acetyl group will be observed at a more upfield chemical shift, around 22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (carboxylic acid) |

| ~3300 | Medium | N-H stretch (amide) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1660 | Strong | C=O stretch (Amide I) |

| ~1540 | Strong | N-H bend (Amide II) |

| ~1220 | Strong | C-F stretch |

Interpretation:

-

A very broad absorption band in the 3400-2400 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[1][2]

-

The N-H stretching of the secondary amide will appear around 3300 cm⁻¹.

-

Two strong carbonyl absorption bands will be present: one around 1710 cm⁻¹ for the carboxylic acid and another around 1660 cm⁻¹ for the amide (Amide I band).[2]

-

The N-H bending vibration (Amide II band) is expected around 1540 cm⁻¹.[2]

-

A strong absorption band around 1220 cm⁻¹ is indicative of the C-F stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound (Molecular Formula: C₁₀H₁₀FNO₃, Molecular Weight: 211.19 g/mol ), Electrospray Ionization (ESI) is a suitable technique.

Expected Observations (ESI-MS):

-

Positive Ion Mode: The protonated molecule [M+H]⁺ at m/z 212.07.

-

Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 210.06.

Fragmentation Analysis:

The fragmentation of N-acetylated amino acids in tandem mass spectrometry (MS/MS) can provide further structural confirmation.[3][4][5]

Figure 2: Predicted Fragmentation Pathway in Positive Ion ESI-MS.

Interpretation of Fragmentation:

-

Loss of Water: A common fragmentation pathway involves the loss of a water molecule from the carboxylic acid group.

-

Decarboxylation: Loss of the carboxylic acid group as COOH is another expected fragmentation.

-

Loss of the Acetyl Group: Cleavage of the amide bond can result in the loss of the acetyl group.

-

Fluorotropylium Ion: A characteristic fragment at m/z 109 corresponding to the fluorotropylium ion is a strong indicator of the 4-fluorophenyl moiety.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a spectral width of 16 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 1 second.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Use a spectral width of 240 ppm.

-

Employ a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire full scan mass spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

For tandem MS (MS/MS), select the precursor ion of interest ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) with an appropriate collision energy to generate fragment ions.

-

-

Data Analysis: Analyze the accurate mass measurements to confirm the elemental composition and interpret the fragmentation patterns to corroborate the proposed structure.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR define the connectivity of the carbon-hydrogen framework and the stereochemical environment. IR spectroscopy confirms the presence of key functional groups, namely the carboxylic acid and the secondary amide. High-resolution mass spectrometry validates the elemental composition and molecular weight, while tandem MS provides insights into the structural integrity through characteristic fragmentation patterns. This suite of spectroscopic data serves as a crucial fingerprint for the identity and purity assessment of this important chiral building block in scientific research and drug development.

References

-

Gawade, P., et al. (2018). Mass spectral analysis of acetylated peptides: Implications in proteomics. PubMed. [Online] Available at: [Link][4]

-

Reddy, G. B., et al. (2023). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. PubMed. [Online] Available at: [Link][5]

-

Ivanov, I., et al. (2018). A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. ResearchGate. [Online] Available at: [Link]

-

Arnesen, T., et al. (2009). Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome. PMC - NIH. [Online] Available at: [Link]

-

van der Werf, M. J., et al. (2009). Gas chromatographic-mass spectrometric analysis of N-acetylated amino acids: The first case of aminoacylase I deficiency. ResearchGate. [Online] Available at: [Link]

-

Ivanov, I. (n.d.). Non-polarized IR-(1) and difference IR-LD (2) spectra of N-acetyl-L-cysteine. ResearchGate. [Online] Available at: [Link][1]

-

Bieri, M., & Bürgi, T. (2006). Bottom: ATR-IR spectra of N-acetyl-L-cysteine (NAC, selector, bold...). ResearchGate. [Online] Available at: [Link][2]

-

Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. [Online] Available at: [Link]

-

Ratcliff, K., et al. (2023). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. [Online] Available at: [Link]

-

SpectraBase. (n.d.). N-alpha-Acetyl-L-cysteine - Optional[FTIR] - Spectrum. [Online] Available at: [Link]

-

Compound Interest. (2015). A guide to 13c nmr chemical shift values. [Online] Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). [Online] Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Online] Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Online] Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

- 4. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective synthesis of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid

An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid

Introduction: The Significance of a Chiral Fluorinated Amino Acid

This compound is a non-proteinogenic α-amino acid derivative of significant interest to the pharmaceutical and biotechnology sectors. As a chiral building block, its paramount importance lies in its utility for constructing complex, enantiomerically pure molecules. The incorporation of a fluorine atom onto the phenyl ring is a strategic design element in medicinal chemistry. Fluorine's unique properties—small size, high electronegativity, and lipophilicity—can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1][2] Consequently, fluorinated amino acids are pivotal in developing novel peptides, peptidomimetics, and small-molecule drugs with enhanced pharmacological profiles.

The primary challenge in synthesizing this compound is the precise control of the stereocenter at the α-carbon. Achieving high enantiomeric purity is not merely an academic exercise; it is a regulatory and safety imperative in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological effects. This guide provides a comprehensive exploration of the principal methodologies for the enantioselective synthesis of this valuable compound, offering both theoretical grounding and practical, field-proven insights for researchers and drug development professionals.

Part 1: A Comparative Analysis of Synthetic Strategies

The synthesis of a single-enantiomer α-amino acid can be approached from several distinct strategic directions. The optimal choice depends on factors such as scale, cost, available equipment, and the desired level of enantiopurity. The three dominant strategies are:

-

Enzymatic Kinetic Resolution: This classic and robust method leverages the exquisite stereoselectivity of enzymes to separate a racemic mixture. Typically, a racemic precursor is subjected to an enzyme that exclusively reacts with one enantiomer, allowing for the separation of the transformed and untransformed molecules.

-

Asymmetric Catalysis: This elegant approach utilizes a small amount of a chiral catalyst to generate the desired stereocenter from a prochiral substrate. Methods like asymmetric hydrogenation are highly efficient and atom-economical, making them attractive for large-scale synthesis.[3]

-

Chiral Auxiliary-Mediated Synthesis: In this strategy, a prochiral substrate is covalently bonded to a recoverable chiral molecule (the auxiliary). The auxiliary directs the stereochemical outcome of a subsequent reaction before being cleaved, yielding the enantiomerically enriched product.[4][5]

Below is a high-level overview of these competing pathways.

Caption: High-level comparison of primary synthetic strategies.

Part 2: In-Depth Methodologies & Experimental Protocols

This section delves into the practical application of the strategies, providing detailed, step-by-step protocols for each. The causality behind critical experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Method A: Enzymatic Kinetic Resolution of N-Acetyl-DL-(4-fluorophenyl)glycine

This method is highly reliable and often serves as a benchmark for producing amino acids with excellent enantiomeric excess (e.e.). The core principle is the selective enzymatic hydrolysis of the N-acetyl group from the (S)-enantiomer, leaving the (R)-enantiomer unchanged. The resulting free amino acid and the unreacted N-acetylated amide have different solubilities, allowing for straightforward separation.

Causality of Experimental Choices:

-

Substrate: N-acetylated amino acid is used because the amide bond is the target for enzymatic cleavage by acylase enzymes.

-

Enzyme: Acylase I from Aspergillus sp. is a commercially available and widely used enzyme with broad substrate specificity and high enantioselectivity for L-amino acid derivatives.

-

pH Control: The enzyme has an optimal pH range (typically 7.5-8.5). Maintaining this pH with a base like LiOH is crucial for maximal enzyme activity. LiOH is often preferred as lithium acetate salts are generally soluble.

-

Separation: The significant difference in isoelectric points and solubility between the product ((S)-2-amino-2-(4-fluorophenyl)acetic acid) and the unreacted starting material ((R)-2-acetamido-2-(4-fluorophenyl)acetic acid) upon acidification is exploited for separation.

Caption: Workflow for the enzymatic resolution protocol.

-

Preparation of Racemic Substrate: Synthesize N-Acetyl-DL-2-(4-fluorophenyl)acetic acid by reacting DL-2-Amino-2-(4-fluorophenyl)acetic acid with acetic anhydride under basic conditions. Purify by recrystallization.

-

Enzymatic Reaction: Suspend N-Acetyl-DL-2-(4-fluorophenyl)acetic acid (e.g., 50 g) in deionized water (1 L). Adjust the pH to 8.0 by the careful addition of 2M LiOH. Add Acylase I (e.g., 1 g) and stir the mixture at 37 °C.

-

Monitoring: Maintain the pH at 8.0 by continuous or periodic addition of 2M LiOH. The reaction progress can be monitored by the consumption of the base.

-

Work-up: After 24 hours (or when base consumption ceases), add activated charcoal (5 g), stir for 30 minutes, and filter the mixture to remove the enzyme and charcoal.

-

Separation: Cool the filtrate in an ice bath and acidify to pH 3 by the slow addition of 6M HCl. The (R)-N-Acetyl-2-(4-fluorophenyl)acetic acid will precipitate.

-

Isolation of (R)-form: Collect the precipitate by filtration, wash with cold water, and dry. This material can be racemized and recycled.

-

Isolation of (S)-form: The filtrate contains the desired (S)-2-Amino-2-(4-fluorophenyl)acetic acid. This can be isolated, but for the target molecule, it is directly re-acetylated.

-

Final Acetylation: Adjust the pH of the filtrate to ~9 with a suitable base. Add acetic anhydride dropwise while maintaining the pH. Upon reaction completion, acidify the solution to precipitate the final product, this compound.

-

Purification & Analysis: Collect the product by filtration, wash with cold water, and dry. Determine the yield and confirm purity and enantiomeric excess using chiral HPLC.

Method B: Asymmetric Hydrogenation of a Prochiral Enamide

This is a highly efficient and atom-economical method, ideal for industrial-scale synthesis. A prochiral olefin precursor is hydrogenated using a chiral transition metal catalyst, which directs the hydrogen addition to one face of the double bond, establishing the stereocenter with high fidelity.

Causality of Experimental Choices:

-

Precursor: (Z)-2-acetamido-2-(4-fluorophenyl)acrylic acid is the key prochiral substrate. The geometry of the double bond and the coordinating ability of the amide group are critical for the catalyst to dock effectively.

-

Catalyst: Rhodium or Ruthenium complexes with chiral bisphosphine ligands (e.g., Rh(COD)(DuPhos)BF₄) are exceptionally effective. The chiral ligand creates a C₂-symmetric chiral pocket around the metal center, forcing the substrate to bind in a specific orientation and thus directing the hydrogenation stereoselectively.

-

Solvent: Methanol is a common solvent as it effectively dissolves the substrate and catalyst and is compatible with hydrogenation conditions.

-

Hydrogen Pressure: A moderate pressure (e.g., 5-10 bar) is usually sufficient to ensure a reasonable reaction rate without requiring specialized high-pressure equipment.

Caption: Workflow for the asymmetric hydrogenation protocol.

-

Precursor Synthesis: Synthesize the (Z)-2-acetamido-2-(4-fluorophenyl)acrylic acid precursor, typically via an Erlenmeyer-Plöchl reaction from 4-fluorobenzaldehyde and N-acetylglycine.

-

Catalyst Preparation: In a glovebox, charge a pressure-rated reaction vessel with the chiral catalyst (e.g., [Rh(COD)(S,S-Et-DuPhos)]BF₄, 0.1 mol%).

-

Reaction Setup: Remove the vessel from the glovebox and add the enamide substrate (1 equivalent) followed by degassed methanol under an inert atmosphere (e.g., Argon).

-

Hydrogenation: Seal the vessel, purge several times with hydrogen gas, and then pressurize to 5 bar. Stir the reaction vigorously at room temperature.

-

Monitoring: The reaction can be monitored by TLC or by observing the cessation of hydrogen uptake.

-

Work-up: Once complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas.

-

Purification & Analysis: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to remove the catalyst residue. Determine yield, purity (NMR, MS), and enantiomeric excess (chiral HPLC).

Part 3: Comparative Data Summary

The choice of a synthetic route is often a trade-off between various factors. The following table summarizes the key performance indicators for the discussed methodologies.

| Metric | Enzymatic Kinetic Resolution | Asymmetric Hydrogenation | Chiral Auxiliary Method |

| Theoretical Max. Yield | 50% (without racemization/recycling) | ~100% | >80% (depends on auxiliary) |

| Typical e.e. | >99% | 95 to >99% | >98% |

| Key Reagent | Acylase I | Chiral Rh/Ru Catalyst | Stoichiometric Chiral Auxiliary |

| Advantages | - Exceptionally high e.e.- Mild, aqueous conditions- Commercially available enzyme | - High atom economy- High throughput- Low catalyst loading- Highly scalable | - Predictable stereocontrol- Reliable for complex substrates- Auxiliary can be recycled |

| Disadvantages | - Max 50% yield per run- Requires substrate preparation- Enzyme cost/stability | - High cost of catalyst/ligand- Requires specialized equipment- Sensitive to impurities | - Not atom-economical- Requires extra steps (attach/cleave)- Stoichiometric chiral reagent |

Conclusion

The enantioselective synthesis of this compound is a well-addressed challenge in modern organic chemistry, with several robust and high-performing methods available to the synthetic chemist.

-

Enzymatic resolution stands out for its operational simplicity and ability to deliver products of the highest enantiopurity, making it an excellent choice for laboratory-scale synthesis where yield per run is less critical than absolute stereochemical purity.

-

Asymmetric hydrogenation represents the state-of-the-art for industrial production. Its high efficiency, atom economy, and scalability make it the preferred route for manufacturing large quantities of the target molecule, provided the initial investment in catalysts and equipment is feasible.

-

Chiral auxiliary methods , while less atom-economical, offer a reliable and predictable platform for stereocontrol that remains invaluable, particularly in the early stages of discovery chemistry or for the synthesis of highly complex analogues where catalytic methods may fail.

The selection of the optimal synthetic route requires a careful evaluation of project-specific goals, including scale, cost, timeline, and the required level of enantiomeric purity. Each of the detailed methodologies provides a validated pathway to this important chiral building block, empowering researchers and developers in their pursuit of next-generation pharmaceuticals.

References

- Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols.Chemical Science (RSC Publishing).

- Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes.PubMed.

- Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.National Institutes of Health (NIH).

- Catalytic Asymmetric Synthesis of α-Amino Acids.ACS Publications.

- Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex.ChemRxiv.

- Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.The Innovation.

- Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid.PubMed.

- Chiral auxiliary.Wikipedia.

- Chiral Auxiliaries.Sigma-Aldrich.

Sources

- 1. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. Chiral Auxiliaries [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid

Abstract

(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid is a valuable chiral building block in medicinal chemistry and drug development. Its synthesis requires precise control of stereochemistry at the α-carbon. This technical guide provides a comprehensive overview of viable synthetic strategies, focusing on two primary pathways: Asymmetric Strecker Synthesis and Enzymatic Kinetic Resolution of a racemic mixture. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the causality behind experimental choices, self-validating protocols, and authoritative references to support the methodologies presented.

Introduction: The Significance of this compound

Non-proteinogenic α-amino acids are crucial components in the design of novel therapeutics, offering metabolic stability and unique conformational constraints to peptide-based drugs and other small molecules. The fluorinated phenylglycine derivative, this compound, is of particular interest due to the favorable properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic characteristics, which can enhance binding affinity to biological targets. The N-acetyl group can also play a critical role in molecular recognition and solubility.

The primary challenge in the synthesis of this compound lies in the stereoselective formation of the chiral center. This guide will detail two robust and distinct approaches to achieve high enantiomeric purity.

Synthetic Strategies: A Comparative Overview

Two principal and effective strategies for the synthesis of this compound are the Asymmetric Strecker Synthesis and the Enzymatic Kinetic Resolution of the corresponding racemic N-acetyl amino acid.

-

Asymmetric Strecker Synthesis: This approach builds the amino acid backbone from a simple aldehyde precursor, 4-fluorobenzaldehyde, in a one-pot, three-component reaction, introducing chirality through the use of a chiral amine auxiliary.[1]

-

Enzymatic Kinetic Resolution: This pathway involves the initial non-stereoselective synthesis of racemic N-acetyl-2-amino-2-(4-fluorophenyl)acetic acid, followed by the use of a stereoselective enzyme to resolve the enantiomers.[2][3]

The choice between these methods often depends on factors such as the availability of chiral starting materials, enzyme screening capabilities, and desired scale of production.

Pathway I: Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids from an aldehyde, ammonia, and cyanide.[4][5][6] The asymmetric variant employs a chiral amine to direct the stereochemical outcome of the cyanide addition to the imine intermediate.[1]

Mechanistic Rationale

The reaction proceeds through the initial formation of a chiral imine from 4-fluorobenzaldehyde and a chiral amine, such as (S)-1-(4-methoxyphenyl)ethylamine. The stereochemistry of the chiral amine biases the facial attack of the cyanide ion on the iminium ion, leading to the preferential formation of one diastereomer of the resulting α-aminonitrile. Subsequent hydrolysis of the nitrile and removal of the chiral auxiliary yields the desired (S)-enantiomer of the amino acid.

Experimental Workflow

Detailed Protocol

Step 1: Asymmetric Strecker Reaction [1]

-

To a solution of (S)-1-(4-methoxyphenyl)ethylamine (1.0 eq) in methanol at 0 °C, add sodium cyanide (1.1 eq).

-

Stir the mixture for 10 minutes, then add 4-fluorobenzaldehyde (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours. The diastereomeric (S,S)-α-aminonitrile will precipitate from the solution.

-

Collect the crystalline product by filtration and wash with cold methanol to obtain the diastereomerically pure aminonitrile.

Step 2: Hydrolysis and Chiral Auxiliary Removal [1]

-

Suspend the (S,S)-α-aminonitrile in 6 M aqueous HCl.

-

Heat the mixture at reflux for 4-6 hours. This process hydrolyzes the nitrile to a carboxylic acid and cleaves the chiral auxiliary.

-

Cool the reaction mixture to room temperature and extract with an organic solvent (e.g., diethyl ether) to remove the chiral auxiliary.

-

Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the (S)-2-amino-2-(4-fluorophenyl)acetic acid.

-

Collect the solid by filtration and dry under vacuum.

-

Dissolve (S)-2-amino-2-(4-fluorophenyl)acetic acid (1.0 eq) in a suitable solvent, such as a mixture of dichloromethane and water.

-

Cool the solution to 0 °C and add acetic anhydride (1.2 eq) and a base (e.g., triethylamine or sodium bicarbonate, 2.5 eq).

-

Stir the reaction at room temperature for 2-4 hours.

-

Acidify the reaction mixture with 1 M HCl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

| Parameter | Asymmetric Strecker Synthesis |

| Starting Material | 4-Fluorobenzaldehyde |

| Chirality Source | Chiral Amine Auxiliary |

| Key Steps | 3-component Strecker, Hydrolysis, N-Acetylation |

| Typical Diastereomeric Ratio | >95:5 |

| Typical Enantiomeric Excess | >98% |

Pathway II: Enzymatic Kinetic Resolution

This strategy begins with the synthesis of the racemic N-acetyl amino acid, which is then subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the desired (S)-enantiomer.

Mechanistic Rationale

The initial synthesis of racemic 2-amino-2-(4-fluorophenyl)acetic acid can be achieved via a standard Strecker synthesis using ammonia, followed by N-acetylation.[4][9] The key to this pathway is the kinetic resolution step. An enzyme, such as a lipase or an acylase, stereoselectively catalyzes the hydrolysis of the N-acetyl group of one enantiomer (typically the (S)-enantiomer) back to the free amino acid, leaving the (R)-enantiomer of the N-acetylated compound unreacted.[2][3] The difference in chemical properties between the resulting amino acid and the unreacted N-acetylated amino acid allows for their separation.

Experimental Workflow

Detailed Protocol

Step 1: Synthesis of Racemic N-Acetyl-4-fluorophenylglycine

-

Strecker Synthesis of Racemic 4-Fluorophenylglycine: Following the general procedure for the Strecker synthesis, react 4-fluorobenzaldehyde with ammonia (or an ammonium salt) and sodium cyanide, followed by acidic hydrolysis to obtain racemic 2-amino-2-(4-fluorophenyl)acetic acid.[4][5]

-

N-Acetylation: Acetylate the racemic amino acid using acetic anhydride as described in section 3.3, Step 3, to yield racemic N-acetyl-2-amino-2-(4-fluorophenyl)acetic acid.

Step 2: Enzymatic Kinetic Resolution [2]

-

Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7-8) and dissolve the racemic N-acetyl-4-fluorophenylglycine.

-

Add the selected enzyme (e.g., lipase from Pseudomonas aeruginosa). The choice of enzyme and its concentration may require optimization.

-

Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation. Monitor the reaction progress by HPLC to approximately 50% conversion.

-

Once 50% conversion is reached, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by heat).

Step 3: Separation and Final N-Acetylation

-

Separate the (S)-2-amino-2-(4-fluorophenyl)acetic acid from the unreacted (R)-N-acetyl-2-amino-2-(4-fluorophenyl)acetic acid. This can be achieved by extraction at different pH values. Acidify the solution to pH 1-2 and extract the (R)-N-acetyl amino acid with an organic solvent. Then, adjust the aqueous layer to the isoelectric point of the amino acid to precipitate the (S)-enantiomer.

-

N-acetylate the recovered (S)-2-amino-2-(4-fluorophenyl)acetic acid as described in section 3.3, Step 3, to obtain the final product.

| Parameter | Enzymatic Kinetic Resolution |

| Starting Material | 4-Fluorobenzaldehyde |

| Chirality Source | Enzyme (Biocatalyst) |

| Key Steps | Racemic synthesis, N-Acetylation, Enzymatic Resolution, Separation, N-Acetylation |

| Theoretical Max. Yield | 50% (for the desired enantiomer) |

| Typical Enantiomeric Excess | >99% |

Conclusion

Both the Asymmetric Strecker Synthesis and Enzymatic Kinetic Resolution represent viable and effective methods for obtaining enantiomerically pure this compound. The Asymmetric Strecker Synthesis offers the advantage of directly producing the desired enantiomer in high diastereomeric and enantiomeric excess, potentially leading to higher overall yields. However, it requires a stoichiometric amount of a chiral auxiliary, which may be costly and needs to be recovered.

The Enzymatic Kinetic Resolution, while having a theoretical maximum yield of 50% for the desired enantiomer from the racemic mixture, benefits from the high selectivity of biocatalysts and milder reaction conditions. The unreacted (R)-enantiomer can potentially be racemized and recycled to improve the overall process economy.

The selection of the optimal synthetic route will depend on project-specific considerations, including cost of goods, scalability, and available expertise and equipment. The protocols and workflows detailed in this guide provide a solid foundation for researchers to pursue the synthesis of this important chiral building block.

References

- Hernandez, K., et al. (2015). Engineered L-Serine Hydroxymethyltransferase from Streptococcus thermophilus for the Synthesis of α,α-Dialkyl-α-Amino Acids.

- Biocatalytic Synthesis of N-Protected α-Amino Acids through 1,3-Nitrogen Migration by Nonheme Iron Enzymes. Journal of the American Chemical Society.

- A Biocatalytic Route to Enantiomerically Pure Unsaturated α-H-α-Amino Acids.

- Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. PubMed Central.

- A synthetic biology approach for the transformation of L-α-amino acids to the corresponding enantiopure (R)- or (S)-α-hydroxy acids.

-

Strecker amino acid synthesis. Wikipedia. Available at: [Link]

-

Strecker Synthesis. Master Organic Chemistry. Available at: [Link]

-

Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

- Nakai, K., Hiratake, J., & Oda, J. (1992). Kinetic Resolution of Racemic α-Aminonitriles via Stereoselective N-Acetylation Catalyzed by Lipase in Organic Solvent.

- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.

- Asymmetric Strecker synthesis of α-arylglycines. PubMed.

-

Strecker Synthesis. NROChemistry. Available at: [Link]

-

N-Terminus Acetylation Protocol. CDN. Available at: [Link]

- Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.

- Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.

- Uniform Preparation of (4 R)- and (4 S)-Fluoro-l-lysines from One Precursor: Retrosynthesis Software Approach and the Route of a Chemist. PubMed.

- Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed.

-

Strecker Amino Acid Synthesis. YouTube. Available at: [Link]

-

(S)-4-Fluorophenylglycine. PubChem. Available at: [Link]

- Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterific

- Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. University of Massachusetts Chan Medical School.

-

Acetylation of Peptides and Proteins: Monograph 0003. IonSource. Available at: [Link]

Sources

- 1. Asymmetric Strecker synthesis of α-arylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. ionsource.com [ionsource.com]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to Fluorophenylacetic Acid Derivatives: Core Characteristics and Applications in Drug Development

Introduction: The Strategic Value of Fluorophenylacetic Acid Derivatives

In the landscape of modern medicinal chemistry, fluorophenylacetic acid (FPAA) derivatives have emerged as exceptionally versatile building blocks. Their utility stems from the unique physicochemical properties imparted by the fluorine atom, a feature that drug development professionals increasingly leverage to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[1] This guide provides an in-depth exploration of the core characteristics of FPAA isomers (2-fluoro, 3-fluoro, and 4-fluorophenylacetic acid), detailing their synthesis, analytical characterization, and pivotal role in the creation of advanced pharmaceuticals.

The strategic incorporation of fluorine into a drug molecule can profoundly influence its metabolic stability, lipophilicity, and binding affinity to its biological target.[2][3] By replacing a hydrogen atom with fluorine, a bioisostere of similar size but with vastly different electronic properties, chemists can block sites of metabolic oxidation, fine-tune the acidity of nearby functional groups, and introduce favorable interactions within a protein's binding pocket.[1][4] Fluorophenylacetic acids serve as key intermediates that introduce this powerful halogen into more complex molecular architectures, making them indispensable in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), selective serotonin reuptake inhibitors (SSRIs), and a host of other biologically active compounds.[2]

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support the effective utilization of these critical chemical scaffolds.

The Role of Fluorine in Modulating Molecular Properties

The decision to incorporate a fluorine atom is a strategic one, driven by its unique and powerful effects on a molecule's properties. Understanding the causality behind these effects is crucial for rational drug design.

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 family.[1] Placing a fluorine atom at a site that is susceptible to oxidative metabolism can effectively "shield" the molecule from degradation, thereby increasing its half-life and bioavailability.[4]

-

Lipophilicity and Permeability: Fluorine is highly lipophilic, and its introduction can enhance a molecule's ability to cross cellular membranes.[4] This can lead to improved absorption and distribution, including penetration of the blood-brain barrier. However, the effect on lipophilicity (logP) must be carefully balanced to avoid excessive accumulation in fatty tissues.

-

Acidity (pKa) and Binding Interactions: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[1] This can significantly lower the pKa of a nearby carboxylic acid group, increasing its acidity. This modulation of electronic properties can also influence the strength of hydrogen bonds and other non-covalent interactions with a target protein, potentially leading to enhanced binding affinity and selectivity.[2]

Physicochemical Characteristics of Fluorophenylacetic Acid Isomers

The position of the fluorine atom on the phenyl ring subtly alters the physicochemical properties of the FPAA isomers. These differences are critical for selecting the appropriate starting material and for predicting the properties of the final derivative.

| Property | 2-Fluorophenylacetic Acid | 3-Fluorophenylacetic Acid | 4-Fluorophenylacetic Acid |

| CAS Number | 451-82-1 | 331-25-9 | 405-50-5 |